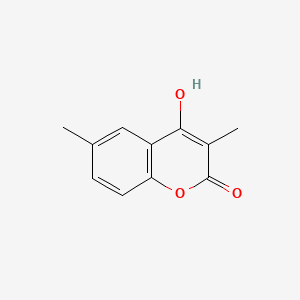

3,6-Dimethyl-4-hydroxycoumarin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dimethyl-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin . It belongs to the 4-hydroxycoumarin class of compounds, which are known for their versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds .

Synthesis Analysis

4-Hydroxycoumarin derivatives, including 3,6-Dimethyl-4-hydroxycoumarin, are principal starting materials in the area of organic synthesis . They are synthesized via multicomponent reactions . For instance, 3-aminocoumarins are synthesized via an amidation reaction as a key step from 3-aminocoumarin or 4-hydroxy-3-aminocoumarin .Molecular Structure Analysis

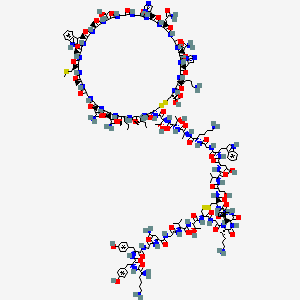

4-Hydroxycoumarin is a coumarin derivative with a hydroxyl group at the 4-position . It possesses both electrophilic and nucleophilic properties. The most significant reactivity is the nucleophilicity of the carbon atom at position 3 .Chemical Reactions Analysis

4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Hydroxycoumarins, including 3,6-Dimethyl-4-hydroxycoumarin, are versatile heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are principal starting materials in the area of organic synthesis .

Biological and Pharmaceutical Activities

4-Hydroxycoumarin-based compounds are important due to their biological and pharmaceutical activities . They have shown a broad spectrum of pharmacological and physiological activities .

Anticoagulant

These derivatives are employed as anticoagulants , which prevent the formation of blood clots.

Antibacterial

They have shown antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .

Antifungal

4-Hydroxycoumarin derivatives have also demonstrated antifungal properties .

Antiviral

These compounds have been found to have antiviral activities .

Fluorescent Labeling of Biomolecules

Coumarins, including 3,6-Dimethyl-4-hydroxycoumarin, play a key role in fluorescent labeling of biomolecules . They exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Agrochemical Industry

The potential of 3,6-Dimethyl-4-hydroxycoumarin extends beyond the pharmaceutical domain, as it also finds applications in the agrochemical industry .

Mechanism of Action

Target of Action

3,6-Dimethyl-4-hydroxycoumarin, also known as 4-hydroxy-3,6-dimethylchromen-2-one, is a derivative of coumarin . The primary target of this compound is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors.

Mode of Action

The compound interacts with its target by acting as an antagonist . This means it binds to the enzyme and inhibits its function.

Biochemical Pathways

The compound affects the vitamin K cycle, a biochemical pathway crucial for blood clotting . By inhibiting the function of vitamin K 2,3-epoxide reductase, the compound disrupts the cycle, leading to a decrease in the synthesis of clotting factors. This can have downstream effects such as anticoagulation .

Pharmacokinetics

Like other coumarin derivatives, it is likely to be well-absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in metabolism.

Result of Action

The primary result of the compound’s action is anticoagulation . By inhibiting the synthesis of clotting factors, it can prevent the formation of blood clots. This makes it potentially useful in the treatment of conditions characterized by excessive or undesirable clotting .

Action Environment

The action of 3,6-Dimethyl-4-hydroxycoumarin can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds, such as metal ions, can also influence its action . It is also important to note that the compound’s action can be affected by the individual’s metabolic rate and the presence of other medications .

Safety and Hazards

Future Directions

4-Hydroxycoumarins are some of the most versatile heterocyclic scaffolds and are frequently applied in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities . Therefore, the future directions of 3,6-Dimethyl-4-hydroxycoumarin could involve further exploration of its synthesis methods, biological evaluation, and fluorescence study .

properties

IUPAC Name |

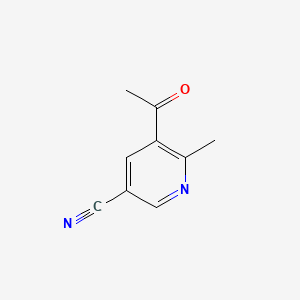

4-hydroxy-3,6-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJOEAKMUSWNRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715865 |

Source

|

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-4-hydroxycoumarin | |

CAS RN |

118157-94-1 |

Source

|

| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)